molecular formula C15H17N5O B2978767 1-(4-tert-butylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol CAS No. 477712-97-3

1-(4-tert-butylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

Cat. No.: B2978767
CAS No.: 477712-97-3
M. Wt: 283.335
InChI Key: JSVAQRMWZXBWOT-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C15H17N5O and its molecular weight is 283.335. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Synthesis

The compound 1-[4-(tert-butyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol belongs to a class of chemicals that have been studied for their unique reactivity and potential in synthesizing novel derivatives. For instance, the reactivity of related pyrazolo[5,1-c][1,2,4]triazine derivatives has been explored under various conditions, leading to the formation of compounds with potential pharmacological actions (Mironovich & Shcherbinin, 2014). This includes the acylation of amino groups in specific compounds, yielding derivatives that are analyzed through elemental analysis, UV, IR, and NMR spectroscopy, indicating a rich field of chemical exploration and synthesis.

Fungicidal Activity

Research into the synthesis and biological activity of compounds structurally related to 1-[4-(tert-butyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol has shown that such chemicals can exhibit significant fungicidal properties. Novel derivatives synthesized through specific reactions displayed moderate to excellent fungicidal activity against various pathogens, demonstrating the potential of these compounds in agricultural and pharmaceutical applications (Mao, Song, & Shi, 2013).

Molecular Structure Analysis

The study of molecular structures and interactions of related compounds has provided insights into their potential applications. For example, the analysis of hydrogen-bonded molecular dimers and other structural features through X-ray crystallography has shed light on the interactions at play, which could influence the development of new materials or drugs (Zheng, Wang, & Fan, 2010).

Antimicrobial Activities

The synthesis and evaluation of novel compounds within the same chemical family have revealed promising antimicrobial activities. Through targeted synthesis and testing, researchers have developed compounds that exhibit significant activity against various bacteria and fungi, highlighting the potential of these chemicals in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Catalysis and Organic Synthesis

Research into complexes containing mixed pyrazolyl–triazolyl ligands has explored their use as catalysts in hydroamination, demonstrating the versatility of these compounds in facilitating organic reactions. This research opens up new pathways for the synthesis of complex organic molecules, with implications for pharmaceutical manufacturing and materials science (Hua, Vuong, Bhadbhade, & Messerle, 2012).

Properties

IUPAC Name

2-(4-tert-butylphenyl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-15(2,3)11-4-6-12(7-5-11)20-14(21)13(8-17-20)19-10-16-9-18-19/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYCTPPFUFTSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=O)C(=CN2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.